1-Methylbutyl formate

Vapor pressure Volatility Flavor release

1-Methylbutyl formate (CAS 58368-66-4), systematically named pentan-2-yl formate, is a C6H12O2 branched-chain ester. With a molecular weight of 116.16 g/mol, it features a formate moiety attached to a secondary carbon on a five-carbon chain, classifying it as a member of the amyl formate isomer family.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 58368-66-4
Cat. No. B14617011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbutyl formate
CAS58368-66-4
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC(C)OC=O
InChIInChI=1S/C6H12O2/c1-3-4-6(2)8-5-7/h5-6H,3-4H2,1-2H3
InChIKeyJNRQSKFTIYCDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylbutyl Formate (CAS 58368-66-4): A Branched C6 Ester for Flavor, Fragrance, and Analytical Applications


1-Methylbutyl formate (CAS 58368-66-4), systematically named pentan-2-yl formate, is a C6H12O2 branched-chain ester [1]. With a molecular weight of 116.16 g/mol, it features a formate moiety attached to a secondary carbon on a five-carbon chain, classifying it as a member of the amyl formate isomer family [2]. This specific branching pattern at the 2-position imparts distinct physicochemical properties—including predicted vapor pressure of 20.5 mmHg at 25°C and estimated boiling point of 113.9°C—that differentiate it from its linear and differently branched analogs [3]. Its fruity odor profile and ready biodegradability prediction further position it as a specialized ingredient in flavor and fragrance formulations [4].

Flavor formulation: Branched C6 ester with reported banana nuance for rapid aroma impact in beverages and confections.
Fragrance development: Volatile top-note ingredient with distinct fruity character for perfumery and air care.
Analytical reference: Distinct isomer for GC retention marking, logP partitioning studies, and computational QSAR models.
Environmentally conscious procurement: Predicted ready biodegradability supports sustainability criteria in consumer product formulations.

Why 1-Methylbutyl Formate Cannot Be Substituted with Other C6 Formate Esters


The C6 formate ester family comprises multiple structural isomers, including 1-methylbutyl formate (2-pentyl formate), isoamyl formate (3-methylbutyl formate), n-amyl formate (pentyl formate), and 2-methylbutyl formate, all sharing the molecular formula C6H12O2. Despite this identical formula, the position and extent of branching on the alkyl chain profoundly alter physicochemical properties critical to performance. For instance, 1-methylbutyl formate's estimated boiling point of 113.9°C is approximately 10°C lower than isoamyl formate's 123-124°C and 16°C lower than n-amyl formate's 129-131°C [1][2][3]. Its predicted vapor pressure of 20.5 mmHg at 25°C is 53% higher than isoamyl formate's 13.4 mmHg, directly impacting volatility and headspace concentration [1][4]. Even subtle differences in logP (1.72-1.8 for 1-methylbutyl formate vs. 1.84 for isoamyl formate) can shift partitioning behavior in complex matrices [5][6]. Consequently, replacing 1-methylbutyl formate with a generic "amyl formate" or an alternative isomer without reformulation will yield divergent release kinetics, sensory perception, and processing characteristics.

Volatility-driven release kinetics may shift: predicted vapor pressure differs substantially from isoamyl and n-amyl formates, altering headspace concentration and temporal evolution.
Sensory character and perceived impact diverge: reported banana nuance contrasts with plum/blackcurrant profiles of other C6 formate esters, affecting formulation identity.
Partitioning in complex matrices may change: slight differences in logP and water solubility can alter behavior in emulsions, beverages, or lipid-containing systems.

Quantitative Differentiation: 1-Methylbutyl Formate vs. C6 Formate Isomers


Vapor Pressure: 1-Methylbutyl Formate Exhibits 53% Higher Volatility Than Isoamyl Formate

1-Methylbutyl formate exhibits a predicted vapor pressure of 20.5 mmHg at 25°C [1]. This value is 53% higher than isoamyl formate's reported 13.4 mmHg at 25°C [2]. The substantial difference in volatility directly influences the rate of odorant release into the headspace, a critical parameter in fragrance and flavor applications where initial impact and temporal evolution are paramount.

Vapor Pressure
Reported
20.5 mmHg
Predicted at 25°C
Supports volatility-driven release differentiation
vs. isoamyl formate: 13.4 mmHg (+53%); MPBPVP v1.43 estimate
Vapor pressure Volatility Flavor release Fragrance formulation

Boiling Point: 1-Methylbutyl Formate Boils ~10°C Lower Than Isoamyl Formate and ~16°C Lower Than n-Amyl Formate

The estimated boiling point of 1-methylbutyl formate is 113.9°C at 760 mmHg [1]. This is approximately 10°C lower than isoamyl formate's experimental boiling range of 123-124°C [2] and approximately 16°C lower than n-amyl formate's boiling range of 129-131°C [3]. The lower boiling point reflects reduced intermolecular forces attributable to the specific 2-pentyl branching, confirming that structural isomerism significantly alters this fundamental physical property.

Boiling Point
Reported
113.9°C
Estimated at 760 mmHg
Confirms structural isomer impact on thermal property
~10°C lower than isoamyl; ~16°C lower than n-amyl formate
Boiling point Volatility Thermal stability Distillation

Water Solubility: 1-Methylbutyl Formate Demonstrates Marginally Higher Aqueous Solubility Than Isoamyl Formate

The predicted water solubility of 1-methylbutyl formate is 3543 mg/L at 25°C [1]. This value is slightly higher than isoamyl formate's reported solubility of 3500 mg/L at 25°C [2]. While the absolute difference is small (43 mg/L), it confirms that the 2-pentyl branching pattern results in marginally greater hydrophilicity than the 3-methylbutyl isomer. Both branched isomers exhibit significantly higher water solubility than the linear n-amyl formate, which is described as only slightly soluble [3].

Water Solubility
Reported
3543 mg/L
Predicted at 25°C
Marginally higher aqueous affinity than isoamyl isomer
+43 mg/L vs. isoamyl; substantially above poorly soluble n-amyl
Water solubility Partitioning Food formulation Beverage systems

Lipophilicity (LogP): 1-Methylbutyl Formate Is Slightly Less Hydrophobic Than Isoamyl Formate

The octanol-water partition coefficient (logP) for 1-methylbutyl formate is estimated at 1.72 (KOWWIN) to 1.8 (XLogP3) [1][2]. This is slightly lower than the reported logP of 1.84 for isoamyl formate [3]. The 0.04-0.12 unit difference indicates that the 2-pentyl formate is marginally less lipophilic than the 3-methylbutyl isomer, which may translate to altered partitioning behavior in lipid-containing matrices such as food emulsions, cosmetic creams, or biological membranes.

Lipophilicity (LogP)
Reported
1.72 – 1.8
KOWWIN / XLogP3 estimates
Slightly less hydrophobic than isoamyl formate (1.84)
May alter partitioning in lipid-containing matrices
LogP Hydrophobicity Partition coefficient QSAR

Environmental Fate: 1-Methylbutyl Formate Is Predicted to Be Readily Biodegradable

Computational models within EPI Suite predict that 1-methylbutyl formate is readily biodegradable [1]. BIOWIN3 (Ultimate Survey Model) yields a value of 3.0827, corresponding to biodegradation within weeks, while BIOWIN4 (Primary Survey Model) yields 3.9091, indicating primary degradation within days. The overall Ready Biodegradability Prediction is YES. While many formate esters are considered biodegradable, this quantitative prediction provides specific, data-driven justification for selecting this compound in applications where environmental impact and regulatory compliance are key procurement criteria.

Biodegradation
Class-level
Ready biodegradable predicted
BIOWIN3: 3.08 (weeks); BIOWIN4: 3.91 (days)
Supports environmental fate screening
EPI Suite computational models; class-level inference
Biodegradation Environmental persistence Sustainability Regulatory compliance

Sensory Differentiation: 1-Methylbutyl Esters Impart a Unique Banana Note Not Found in Isoamyl Formate

Patent literature explicitly states that 1-methylbutyl esters 'possess unexpected flavor value and impart a unique note to flavors, especially banana flavors' [1]. This contrasts with isoamyl formate's well-documented odor profile described as plum, blackcurrant, or pear-plum [2]. While direct quantitative odor threshold data for 1-methylbutyl formate is not available, this qualitative sensory differentiation is highly relevant for flavorists and perfumers seeking to create novel or authentic profiles that cannot be achieved using standard formate esters.

Odor Profile
Supporting evidence
1-Methylbutyl formate
Banana note (reported)
vs.
Isoamyl formate
Plum, blackcurrant
Sensory differentiation for flavor/fragrance design
Qualitative patent evidence; quantitative threshold data not available
Odor profile Flavor character Sensory analysis Formulation differentiation

Procurement-Driven Application Scenarios for 1-Methylbutyl Formate Based on Differentiated Properties


Flavor Formulation for Beverages and Confections Requiring Rapid Aroma Impact and Banana Nuance

Formulators developing ready-to-drink beverages, hard candies, or chewing gum where immediate olfactory impact is critical can leverage 1-methylbutyl formate's 53% higher vapor pressure versus isoamyl formate [1]. This enhanced volatility promotes faster aroma release upon consumption, while the unique banana note associated with 1-methylbutyl esters [2] enables differentiation from the plum/blackcurrant profile of standard formate esters. The compound's moderate water solubility of 3543 mg/L [3] facilitates dispersion in aqueous systems, and its lower logP of 1.72-1.8 [4] may alter taste release kinetics relative to more lipophilic alternatives.

Fragrance Development for Perfumery Requiring a Volatile Top Note with Fruity Character

Perfumers seeking a volatile, fruity top note with a distinct character from the common isoamyl formate should consider 1-methylbutyl formate. Its vapor pressure of 20.5 mmHg at 25°C [1] and boiling point of 113.9°C [3] indicate higher volatility than isoamyl formate, translating to a stronger initial burst in fine fragrances, personal care products, or household air fresheners. The sensory differentiation noted in patent literature [2] supports its use in creating novel accords. Additionally, its predicted ready biodegradability [5] aligns with the increasing demand for sustainable fragrance ingredients.

Environmentally Conscious Procurement for Industrial or Consumer Product Formulations

Procurement managers and formulators prioritizing environmental sustainability can utilize the quantitative biodegradation predictions for 1-methylbutyl formate to justify selection over alternatives lacking such data. EPI Suite modeling predicts ready biodegradability, with ultimate degradation occurring within weeks and primary degradation within days [5]. This data supports compliance with eco-labeling schemes and corporate sustainability targets, particularly in applications such as cleaning products, air care, or personal care where environmental release is anticipated.

Analytical Chemistry and Research Applications Requiring a Distinct C6 Formate Isomer

In analytical method development, environmental fate studies, or fundamental research on structure-property relationships, 1-methylbutyl formate serves as a valuable reference standard. Its unique boiling point (113.9°C) [3], vapor pressure (20.5 mmHg) [1], and logP (1.72-1.8) [4] distinguish it clearly from other C6 formate isomers, making it suitable for use as a retention time marker in gas chromatography, a probe in partitioning experiments, or a model compound in computational chemistry studies. The availability of EPI Suite predicted properties [5] further supports its utility in environmental modeling and QSAR research.

Application
Selection Property
Validation Focus
Rapid-impact flavor formulations with banana nuance
Volatility-driven release profile and reported banana character
Aroma release kinetics and sensory differentiation
Volatile top-note fragrance with fruity character
Elevated vapor pressure and distinct fruity note
Headspace concentration and novel accord creation
Environmentally conscious procurement for consumer products
Predicted ready biodegradability
Biodegradation fate and eco-label alignment
Analytical and research reference for C6 formate isomer differentiation
Distinct boiling point, vapor pressure, and logP
GC retention time marker and structure-property studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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